Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate
Description
Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate is a brominated aromatic amino acid ester characterized by a methoxy group at the 2-position and a bromine atom at the 5-position on the phenyl ring. Its molecular formula is C₁₁H₁₄BrNO₃, with a molecular weight of 296.14 g/mol.
Properties
Molecular Formula |
C11H14BrNO3 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H14BrNO3/c1-15-10-4-3-8(12)5-7(10)6-9(13)11(14)16-2/h3-5,9H,6,13H2,1-2H3 |
InChI Key |
DCOLVZMISTWWEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The compound methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate is a substituted amino acid derivative, typically synthesized via multi-step procedures involving:
- Preparation of the aromatic precursor with appropriate halogen and methoxy functionalities.
- Nucleophilic aromatic substitution (SNAr) to introduce amino groups.
- Esterification to form the methyl ester.
- Bromination at the aromatic ring to install the bromine substituent.
The synthesis generally follows either a route involving aromatic halogenation followed by amino substitution or direct substitution on a methoxy-substituted aromatic ring.
Preparation of Aromatic Precursors
2.1. Synthesis of 5-Bromo-2-methoxyphenyl Derivatives
A key starting point is the synthesis of 5-bromo-2-methoxyphenyl compounds, which can be achieved via:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), catalytic AIBN | Reflux in CCl₄ or acetonitrile | Selective bromination at the 5-position of 2-methoxyphenyl derivatives |
| Methoxylation | Dimethyl sulfate or methyl iodide, base | Reflux in acetone or DMF | Introduction of methoxy group at position 2 |
Data Table 1: Aromatic Precursor Synthesis
Introduction of the Amino Group
3.1. Nucleophilic Aromatic Substitution (SNAr)
The amino group can be introduced via SNAr on activated aromatic rings bearing suitable leaving groups (e.g., nitro groups or halogens). The process involves:
- Starting from 5-bromo-2-methoxyphenyl derivatives with a leaving group (e.g., nitro or halogen).
- Reaction with ammonia or primary amines under elevated temperature.
- Solvent: Ethanol or acetonitrile
- Temperature: 80–120°C
- Duration: 12–24 hours
Data Table 2: Amino Group Introduction
| Starting Material | Nucleophile | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-methoxyphenyl nitro | Ammonia | Ethanol | 100°C | 65-75 | , |
| 5-Bromo-2-methoxyphenyl halide | Ammonia | Acetonitrile | 80°C | 60-70 |
Esterification to Methyl Ester
The amino-substituted aromatic acid derivatives are converted into methyl esters via Fischer esterification:
- Reagents: Methanol with catalytic sulfuric acid.
- Conditions: Reflux at 60–70°C for 4–8 hours.
- Purification: Acid-base extraction and chromatography.
Aromatic acid + Methanol → Methyl ester + Water (acid catalyzed)
Data Table 3: Esterification Conditions
| Starting Acid | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Amino-5-bromo-2-methoxybenzoic acid | Methanol, H₂SO₄ | Reflux 4–6 h | 80-90 | , |
Final Assembly and Purification
The final compound, this compound, can be obtained by:
- Coupling amino derivatives with appropriate side chains via reductive amination or amidation.
- Purification through column chromatography, recrystallization, or preparative HPLC.
Summary of the Synthetic Route
Research and Material Sources
- Academic Journals: Journal of Organic Chemistry, Organic Letters, Tetrahedron Letters.
- Industrial Protocols: Process chemistry reports on aromatic halogenation and amino acid derivatives.
- Patents: Patent literature on amino acid ester synthesis and aromatic substitution.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the amino group.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The brominated aromatic ring and amino group allow it to bind to various enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The bromine and methoxy substituents on the phenyl ring significantly influence the compound’s electronic and steric properties. Key analogs with modified substituents include:
Table 1: Substituent Comparison of Phenyl-Ring Derivatives
Key Observations :
- Bromine vs.
- Nitro Functionalization: The nitro derivative (Table 1, Row 4) is a strategic intermediate; its reduction yields primary amines, a critical step in synthesizing amino acid-based therapeutics .
Heterocyclic vs. Aromatic Backbone Modifications
Replacing the phenyl ring with heterocycles alters electronic properties and bioactivity. A notable example is methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate (CAS 1704003-04-2), which substitutes the phenyl ring with a thiophene moiety .
Table 2: Aromatic vs. Heterocyclic Comparison
| Parameter | This compound | Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate |
|---|---|---|
| Molecular Formula | C₁₁H₁₄BrNO₃ | C₈H₁₀BrNO₂S |
| Molecular Weight | 296.14 | 264.14 |
| Aromatic System | Benzene | Thiophene |
| Key Interactions | Halogen bonding (Br), π-π stacking | Sulfur-mediated polar interactions |
Key Observations :
- Reduced molecular weight in the thiophene derivative may improve metabolic stability in drug design contexts.
Functional Group Variations in the Propanoate Backbone
Table 3: Backbone Functional Group Comparisons
Key Observations :
- Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances cell permeability compared to the carboxylic acid analog, which is more suited for conjugation reactions .
Biological Activity
Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 288.14 g/mol
- Functional Groups : The presence of a bromo substituent and a methoxy group on the phenyl ring enhances its reactivity and biological interactions.
The compound's stereochemistry at the second carbon atom (S configuration) is crucial for its biological activity and pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methoxy groups are essential for binding to the active sites of these targets, leading to inhibition or modulation of their activity. This compound may also influence various signaling pathways that affect cellular processes.
Target Interactions
- Enzymatic Inhibition : The compound has been shown to inhibit certain enzymes crucial for bacterial survival.
- Receptor Modulation : It interacts with receptors involved in cancer cell proliferation, suggesting potential anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's selectivity towards certain pathogens makes it a promising candidate for drug development targeting infections .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the efficacy of this compound against Chlamydia species.
- Findings : The compound demonstrated selective activity against Chlamydia, affecting inclusion numbers and morphology in infected cells. It was found to be more effective than conventional antibiotics like spectinomycin .
- Cytotoxicity Assessment :
Data Table
Q & A
Basic: What are the key synthetic routes for Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate?
The synthesis typically involves a multi-step process starting with commercially available precursors such as substituted phenylalanines or brominated aromatic intermediates. Key steps include:
- Bromination and Methoxylation : Introducing the bromine and methoxy groups onto the phenyl ring under controlled conditions (e.g., using N-bromosuccinimide and Cu catalysts) .
- Esterification : Coupling the modified phenyl group to a methyl ester via Mitsunobu or carbodiimide-mediated reactions .
- Purification : High-performance liquid chromatography (HPLC) is critical to achieve >95% purity, especially for biological studies .
Basic: What analytical methods are used to characterize this compound?
Standard characterization includes:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional groups (e.g., methoxy at δ 3.8–4.0 ppm, bromine-induced deshielding effects) .
- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (CHBrClNO, 324.60 g/mol) and detects impurities .
- X-ray Crystallography : Resolves stereochemistry in enantiomeric forms, though this requires high-purity crystals .
Advanced: How do reaction conditions influence the yield and purity during synthesis?
Optimization involves:
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during bromination, while esterification requires reflux (60–80°C) .
- Catalyst Selection : Palladium catalysts improve coupling efficiency in Suzuki-Miyaura reactions for aryl modifications .
- Continuous Flow Systems : Enhance scalability and reduce by-products in industrial settings .
Advanced: What structural features contribute to its biological activity?
The 5-bromo-2-methoxyphenyl moiety is critical:
- Bromine : Increases lipophilicity, enhancing membrane permeability and receptor binding .
- Methoxy Group : Participates in hydrogen bonding with enzymatic active sites (e.g., cyclooxygenase-2 in anti-inflammatory studies) .
Comparative Data :
| Compound | Substituents | Key Activity |
|---|---|---|
| Methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate | Br, OMe | Broad-spectrum antimicrobial |
| Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate | Cl, OMe | Reduced potency vs. brominated analog |
| Methyl 2-amino-3-(thiophen-2-yl)propanoate | Thiophene | Moderate antibacterial, lacks anti-inflammatory |
Basic: What are the primary research applications of this compound?
- Medicinal Chemistry : Precursor for CGRP receptor antagonists (migraine therapy) and antimicrobial agents .
- Enzyme Studies : Probe for substrate-binding pockets due to its amino acid backbone .
- Material Science : Building block for photoactive polymers via bromine-mediated crosslinking .
Advanced: How does bromine versus chlorine substitution affect reactivity?
- Electronic Effects : Bromine’s higher electronegativity increases electrophilic aromatic substitution rates compared to chlorine .
- Biological Impact : Brominated analogs show 3–5× higher antimicrobial activity due to enhanced halogen bonding with bacterial enzymes .
Advanced: What challenges arise in scaling up synthesis for industrial research?
- Purification Bottlenecks : HPLC scalability issues necessitate switching to preparative chromatography or crystallization .
- By-Product Management : Brominated by-products require careful disposal due to environmental toxicity .
Basic: How is the compound’s stability assessed under different storage conditions?
- Accelerated Stability Testing : Samples are stored at 25°C/60% RH and 40°C/75% RH for 6–12 months. Degradation is monitored via LC-MS .
- Hydrochloride Salt Form : Enhances stability by reducing hygroscopicity; recommended for long-term storage .
Advanced: What in silico methods predict interactions with biological targets?
- Molecular Docking : AutoDock Vina models predict binding to CGRP receptors (binding energy < -8 kcal/mol) .
- QSAR Studies : Correlate logP values (>2.5) with improved blood-brain barrier penetration .
Advanced: How do stereochemical variations impact pharmacological profiles?
- Enantiomers : The (R)-form shows 10× higher CGRP receptor affinity than the (S)-form due to complementary chiral interactions .
- Diastereomers : Hydroxypropanoate derivatives exhibit varied solubility, affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
